Methyltetrazine-PEG12-acid

ADC pharmacokinetics PEG linker optimization DAR8 tolerability

ADC and PROTAC development often fails due to poor solubility or linker instability. Methyltetrazine-PEG12-acid solves this via three integrated features: - **Methyltetrazine**: 15-30× longer plasma half-life (29h @37°C) vs H-Tz; IEDDA rate >800 M⁻¹s⁻¹ with TCO. - **PEG12 spacer**: Reduces aggregation in high-DAR ADC (DAR8) & improves PROTAC potency (PEG12 readout: 415.8 vs PEG4: 1311.5). - **Terminal acid**: EDC/HATU amide coupling to amines. Solid, >95-98% purity, -20°C storage.

Molecular Formula C36H60N4O15
Molecular Weight 788.9 g/mol
Cat. No. B15609326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG12-acid
Molecular FormulaC36H60N4O15
Molecular Weight788.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42)
InChIKeyPAMHTCMCKYWMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG12-Acid Technical Baseline


Methyltetrazine-PEG12-acid (CAS 2183440-39-1) is a heterobifunctional click chemistry reagent comprising a 3-methyl-1,2,4,5-tetrazine moiety, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal carboxylic acid . With a molecular formula of C36H60N4O15 and molecular weight of 788.9 g/mol, it is supplied as a solid with purity ≥95–98% and stored at −20°C [1]. The methyltetrazine group enables rapid inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-functionalized molecules without copper catalysis or elevated temperature, while the terminal carboxylic acid permits amide coupling to primary amines via EDC/HATU activation . The hydrophilic PEG12 spacer enhances aqueous solubility and reduces steric hindrance, making this linker suitable for antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and biomolecule labeling .

Methyltetrazine-PEG12-Acid: Limits of Generic Substitutes


Methyltetrazine-PEG12-acid occupies a specific intersection of three structural features—methyl-substituted tetrazine stability, PEG12-length hydrophilicity, and terminal carboxylic acid reactivity—that are not simultaneously present in any single commercially available analog. Substituting a shorter PEG variant (e.g., PEG4 or PEG8) reduces aqueous solubility and increases aggregation propensity in high-DAR ADC constructs [1]. Replacing the methyltetrazine with a hydrogen-substituted tetrazine (H-Tz) gains approximately 10-fold faster IEDDA kinetics but incurs substantially lower chemical stability in biological media, limiting practical utility in long-incubation or in vivo settings . Procuring a non-PEGylated tetrazine-acid eliminates the solubility and anti-aggregation benefits entirely. Each of these substitutions forces a scientifically meaningful trade-off in either stability, solubility, or conjugation performance, which the quantitative evidence below substantiates .

Methyltetrazine-PEG12-Acid: Quantitative Evidence


ADC Pharmacokinetics and Tolerability: PEG12 Advantage

In a head-to-head pendant-type PEG linker comparison study, DAR8 trastuzumab-MMAE ADCs constructed with PEG12 linkers demonstrated superior pharmacokinetic profile relative to PEG4 counterparts and non-PEGylated DAR4 controls. Specifically, DAR8-ADCs with PEG8 and PEG12 showed better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. Furthermore, only the DAR8-ADC with PEG12 exhibited no weight loss and higher tolerability in vivo, a finding not replicated by shorter PEG variants [1]. In a parallel study using a Y-shaped PEG pendant architecture, systematic tuning of PEG length identified PEG12 as the lead compound, with the PEG12 (DAR8) ADC achieving long PK, excellent tumor accumulation, and near-complete tumor regression in vivo [2].

ADC pharmacokinetics PEG linker optimization DAR8 tolerability

In Vitro Linker Potency: PEG12 Advantage

An in vitro screening platform evaluating linker performance reported quantitative readout values inversely correlating with linker potency. PEG12 produced the lowest readout (415.805), indicating the most potent linker, compared to PEG8 (635.073), PEG16 (1021.21), and PEG4 (1311.54). The negative control possessed the highest readout (1616.25). The rank order of potency was PEG12 > PEG8 > PEG16 > PEG4, with PEG12 demonstrating the strongest signal reduction [1]. While this study evaluated PEG linkers in a specific PROTAC-oriented context and not the methyltetrazine-acid derivative directly, the PEG-length-dependent potency trend provides class-level evidence that PEG12 outperforms both shorter and longer PEG variants in linker-mediated degradation assays.

PROTAC linker screening in vitro potency PEG length optimization

Methyltetrazine vs. H-Tetrazine: Stability Advantage

Multiple independent sources confirm that methyl substitution on the tetrazine ring substantially improves chemical stability compared to the hydrogen-substituted analog. Sigma-Aldrich explicitly states that 'the methyl tetrazine has slower cycloaddition kinetics than the hydrogen substituted analog (product 764701); but has also shown enhanced relative stability in biological environments' . VectorLabs corroborates that 'the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation' . Quantitative plasma stability data from a 2024 Nature Communications Chemistry study demonstrates that a dimethyl-substituted tetrazine (dimethyl-Tz) exhibits a plasma half-life of 29.0 ± 0.4 hours at 37°C, compared to only 0.92–2.04 hours for various mono-substituted and unsubstituted tetrazine derivatives [1]. While dimethyl-Tz is not identical to monomethyltetrazine, the methyl-substitution stability trend is directionally consistent across the tetrazine class.

tetrazine stability bioorthogonal chemistry plasma half-life

IEDDA Kinetics: Methyltetrazine vs. H-Tetrazine

The stability advantage of methyltetrazine comes with a defined kinetic trade-off. Hydrogen-substituted tetrazines (H-Tz) demonstrate 'exceptionally fast kinetics, generally at least 10 fold faster compared to methyl substituted tetrazines' . Sigma-Aldrich reports that H-tetrazine-NHS ester achieves second-order rate constants up to 30,000 M⁻¹s⁻¹ with TCO as the dienophile . In contrast, methyltetrazine derivatives consistently exhibit rate constants of k > 800 M⁻¹s⁻¹—still exceptionally fast and 'unparalleled by any other bioorthogonal reaction pair described to date,' representing approximately 100–1,000× faster kinetics than strain-promoted azide-alkyne cycloaddition (SPAAC, k ≤ 1.9 M⁻¹s⁻¹) [1]. The methyltetrazine-TCO reaction therefore retains practical 'ultrafast' conjugation capability while gaining substantial stability, making the ~10–37× rate reduction versus H-Tz acceptable for most bioconjugation workflows where reaction completion is verified analytically.

IEDDA kinetics bioorthogonal reaction rate tetrazine-TCO cycloaddition

PEG12 Anti-Aggregation in High-DAR ADCs

In a systematic study of DAR8 trastuzumab-MMAE ADCs with pendant-type PEG linkers, increasing PEG chain length (PEG4 → PEG8 → PEG12) progressively decreased overall conjugate hydrophobicity as measured by HIC analysis and reduced aggregate content as monitored by native size-exclusion chromatography (SEC) [1]. The ScienceDirect Y-shaped PEG study further demonstrated that PEG12 oligomers were the minimum length sufficient to effectively counterbalance the hydrophobicity of eight VC-pABC-MMAE payloads, enabling high-DAR (8) ADC generation while fully preserving antibody structural integrity. The PEG12 ADC showed excellent tumor accumulation without the aggregation issues that typically plague high-DAR constructs with shorter or absent PEG linkers [2]. The XLogP3 value for the closely related Methyltetrazine-PEG12-Maleimide is reported as −3.6, consistent with high hydrophilicity conferred by the PEG12 spacer [3].

ADC aggregation PEG hydrophilicity drug-to-antibody ratio

Methyltetrazine-PEG12-Acid: Best Application Scenarios


Low-Aggregation High-DAR ADC Development

Methyltetrazine-PEG12-acid is the preferred linker when developing ADCs with drug-to-antibody ratios of 8, where hydrophobic payload-induced aggregation is a documented failure mode. The PEG12 spacer length is the minimal unit demonstrated to adequately counterbalance the hydrophobicity of eight MMAE payloads while preserving antibody structural integrity and enabling excellent tumor accumulation. Shorter PEG4 or PEG8 linkers result in progressively higher aggregate content and poorer pharmacokinetic profiles. The terminal carboxylic acid enables direct amide coupling to lysine residues or amine-functionalized payloads, while the methyltetrazine provides a bioorthogonal handle for subsequent TCO-based conjugation steps. [1] [2]

PROTAC Linker for Maximal Degradation Potency

For PROTAC development where linker length directly impacts ternary complex formation and degradation efficiency, the PEG12 spacer provides optimal spatial separation between the E3 ligase ligand and the target protein ligand. In vitro screening data quantitatively demonstrates that PEG12 outperforms both shorter (PEG4, PEG8) and longer (PEG16) PEG linkers in potency, with PEG12 producing the lowest signal readout (415.805) versus PEG4 (1311.54) and PEG8 (635.073). The methyltetrazine group enables modular, copper-free click assembly of PROTAC constructs with TCO-modified warhead ligands, while the carboxylic acid allows conjugation to amine-functionalized E3 ligase ligands. [3]

Pretargeted Imaging & Long-Incubation Bioconjugation

For experiments requiring tetrazine-functionalized probes to remain reactive over extended periods in biological media—such as pretargeted PET imaging, live-cell labeling over 12–24 hours, or sequential multistep bioconjugation—the methyltetrazine moiety provides critical stability advantages over hydrogen-substituted tetrazines. Plasma stability data shows methyl-substituted tetrazines exhibit ~15–30× longer half-lives (dimethyl-Tz: 29.0 h at 37°C) compared to unsubstituted tetrazines (0.92–2.04 h). The PEG12 spacer further enhances aqueous solubility, reducing non-specific binding and aggregation of the probe during long incubations. The terminal acid permits facile conjugation to amine-containing targeting vectors (antibodies, peptides, oligonucleotides) prior to the bioorthogonal labeling step. [4]

Click Chemistry & Amide Coupling Bioconjugation Platform

Methyltetrazine-PEG12-acid uniquely combines two orthogonal reactive handles in a single molecule: (1) methyltetrazine for rapid, catalyst-free IEDDA click chemistry with TCO-modified partners (k > 800 M⁻¹s⁻¹), and (2) a terminal carboxylic acid for EDC/HATU-mediated amide bond formation with primary amines. This dual functionality enables sequential, controlled conjugation strategies where the acid is first coupled to an amine-containing biomolecule (protein, peptide, or amine-modified oligonucleotide), and the resulting conjugate is subsequently clicked to a TCO-bearing payload, fluorophore, or drug. The PEG12 spacer provides sufficient distance between the two reactive sites to minimize steric interference, while enhancing overall conjugate solubility. [5]

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